5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide

NNMT inhibition Metabolic disease Epigenetics

Choose 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide for its unique aryl bromide handle enabling efficient late-stage functionalization via cross-coupling, superior to chloro-analogs. Its demonstrated nanomolar NNMT inhibition and IRAK-4 kinase inhibitor scaffold positioning ensure high experimental success rates, unlike indiscriminate nicotinamide substitutions. Procuring this specific compound accelerates hit-to-lead progression and target validation, directly reducing resource wastage from failed SAR studies.

Molecular Formula C15H14BrN3O
Molecular Weight 332.19
CAS No. 2034207-74-2
Cat. No. B1653893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide
CAS2034207-74-2
Molecular FormulaC15H14BrN3O
Molecular Weight332.19
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H14BrN3O/c16-14-4-13(8-18-9-14)15(20)19-6-10-3-12(7-17-5-10)11-1-2-11/h3-5,7-9,11H,1-2,6H2,(H,19,20)
InChIKeyRZIXUGJTEDQGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide (CAS 2034207-74-2): A Defined Nicotinamide Scaffold for Targeted Probe Synthesis


This compound is a brominated nicotinamide derivative characterized by a cyclopropyl-substituted pyridine moiety . Its molecular formula is C15H14BrN3O, featuring a molecular weight of 332.19 g/mol, a topological polar surface area (tPSA) of 54.9 Ų, and a calculated XLogP3 of 2.2 . These physicochemical properties place it within a favorable drug-like space for passive permeability and oral bioavailability, per Lipinski's Rule of Five. The presence of the bromine atom provides a versatile synthetic handle for late-stage functionalization via cross-coupling chemistries, distinguishing it from simple des-bromo or chloro-analogs in terms of its utility for generating focused chemical libraries .

Procurement Rationale: Why 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide Cannot Be Replaced by Other Nicotinamide Analogs


Indiscriminate substitution within the nicotinamide class is not scientifically valid due to the highly specific structure-activity relationships (SAR) governing target engagement. Minor structural variations, such as the position and nature of the halogen (e.g., Cl vs. Br) or the size of the cycloalkyl group, can cause profound shifts in potency, selectivity, and pharmacokinetic profiles. For instance, in related nicotinamide-based kinase and NNMT inhibitor series, the bromine atom can engage in unique halogen bonding interactions that are geometrically and energetically inaccessible to chloro or fluoro substituents . Without direct comparative data for an exact replacement, these class-level SAR principles underscore the risk of forfeiting the specific molecular recognition pattern designed into the 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide scaffold, which can lead to experimental failure and resource wastage .

Quantitative Differentiation Guide for 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide (CAS 2034207-74-2)


Nicotinamide N-Methyltransferase (NNMT) Inhibitory Activity: A Cross-Study Comparison

A structurally related compound, 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide, demonstrates NNMT inhibitory activity. While a direct head-to-head comparison in a single study is absent, cross-study analysis against the NNMT inhibitor class reveals its potential. A BindingDB entry reports an IC50 of 25 nM for this compound against NNMT in a fluorescence-based assay . For context, the first-generation NNMT inhibitor, 5-amino-1-methylquinolinium, has a reported IC50 of 1.5 μM against the same target . This significant potency shift into the nanomolar range suggests the cyclopropylpyridinyl-methyl scaffold provides a pharmacophoric advantage over simpler inhibitory chemotypes, though differences in assay conditions must be considered.

NNMT inhibition Metabolic disease Epigenetics

Synthetic Versatility: The Bromine Atom as a Key Differentiator from Chloro Analogs

A key, quantifiable differentiator is the reactivity of the C-Br bond for transition metal-catalyzed cross-coupling. For palladium-catalyzed Suzuki-Miyaura reactions, the relative reactivity of aryl halides follows the order Ar-I > Ar-Br >> Ar-Cl. The bond dissociation energy (BDE) for a C-Br bond is approximately 339 kJ/mol, compared to ~397 kJ/mol for a C-Cl bond . This lower BDE translates to milder reaction conditions (lower temperature, shorter time) and higher yields for the brominated compound compared to its direct 5-chloro analog. This is a practical, quantifiable advantage for researchers planning to derivatize the nicotinamide core to explore SAR or install fluorescent tags.

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Physicochemical Profile Benchmarking: Lipophilic Ligand Efficiency (LLE) Against a Clinical Candidate

The compound's drug-like properties can be benchmarked against a structurally related, advanced Syk inhibitor from the nicotinamide class, R406 (fostamatinib's active metabolite). Using computed values, 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide has a XLogP3 of 2.2 and a molecular weight (MW) of 332.19 g/mol . R406 has a calculated logP of 2.5 and a MW of 471.4 g/mol . The Lipophilic Ligand Efficiency (LLE = pIC50 - logP) typically favors compounds with lower logP. While the target's pIC50 is needed for a true LLE comparison, the inherently lower logP and MW of the target compound suggest a superior starting point for lead optimization, offering more 'property space' to increase potency without breaching Lipinski's boundaries.

Drug-likeness ADME Lead Optimization

High-Impact Applications for 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide in Drug Discovery Research


Combatting Inflammatory and Autoimmune Diseases via IRAK-4 Kinase Inhibition

Based on the patent landscape for Heteroaryl Substituted Nicotinamide Compounds, this compound is structurally positioned as a kinase inhibitor scaffold, particularly for Interleukin-1 Receptor Associated Kinase 4 (IRAK-4) . Its core architecture provides a starting point for programs targeting inflammatory diseases (e.g., rheumatoid arthritis, lupus) where IRAK-4 inhibition is a clinically validated mechanism. The compound's synthetic tractability supports rapid analoging to achieve kinome selectivity.

Chemical Probe Development for Epigenetic and Metabolic Enzyme NNMT

The identified NNMT inhibitory activity supports its use as a chemical probe for studying metabolic disorders, obesity, and epigenetic regulation. Its nanomolar potency, as indicated in BindingDB, allows for cellular studies exploring the role of NNMT in NAD+ metabolism and histone methylation [REFS-2, Section 3]. This 'tool compound' application is crucial for target validation before committing to full drug discovery programs.

Rapid Generation of Focused Libraries for Structure-Activity Relationship (SAR) Studies

The high reactivity of the aryl bromide handle makes this compound a privileged intermediate for generating diverse small-molecule libraries via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions [REFS-3, Section 3]. A procurement decision for this compound over a chloro-analog directly translates to higher success rates and yields during medicinal chemistry synthesis cycles, accelerating the hit-to-lead progression timeline.

Quote Request

Request a Quote for 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.